molecular formula C18H15ClFN3O2 B2430678 N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide CAS No. 1020455-25-7

N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Cat. No.: B2430678
CAS No.: 1020455-25-7
M. Wt: 359.79
InChI Key: IRAZBWZCVPSVOI-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H15ClFN3O2 and its molecular weight is 359.79. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2/c1-11-14(19)4-3-5-15(11)21-18(24)17-16(25-2)10-23(22-17)13-8-6-12(20)7-9-13/h3-10H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAZBWZCVPSVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound, with a molecular formula of C18_{18}H15_{15}ClFN3_3O2_2 and a molecular weight of 359.8 g/mol, is part of a broader class of pyrazole compounds known for their diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including the compound . The following table summarizes the findings related to its biological activity against different cancer cell lines:

Cell Line IC50_{50} (µM) Activity Reference
MCF73.79Cytotoxicity
SF-26812.50Cytotoxicity
NCI-H46042.30Cytotoxicity

The compound has shown significant cytotoxic effects against the MCF7 breast cancer cell line, indicating its potential as an anticancer agent. The IC50_{50} values suggest that it has a relatively low concentration threshold for inducing cell death in these cancer cells.

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Inhibition of Key Enzymes : Pyrazole derivatives often act as inhibitors of various kinases involved in cancer progression. For instance, some studies have reported that related compounds inhibit Aurora-A kinase and CDK2, which are critical for cell cycle regulation and tumor growth .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells, which is a desirable mechanism for anticancer agents. This process can be mediated through various signaling pathways that lead to programmed cell death.

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives are also recognized for their anti-inflammatory effects. Although specific data on this compound's anti-inflammatory activity is limited, related pyrazole compounds have demonstrated significant inhibition of inflammatory pathways:

  • Inhibition of Pro-inflammatory Cytokines : Many pyrazoles reduce the production of pro-inflammatory cytokines, which play a pivotal role in chronic inflammation and associated diseases .

Case Studies

  • Study on MCF7 Cell Line : A recent study evaluated the effects of several pyrazole derivatives on the MCF7 breast cancer cell line, revealing that this compound exhibited potent cytotoxicity with an IC50_{50} value of 3.79 µM .
  • Comparative Analysis : In a comparative analysis of various pyrazole compounds, this specific derivative was found to have superior activity against several cancer cell lines compared to standard treatments, highlighting its potential as a lead compound for further development .

Scientific Research Applications

The compound exhibits several biological activities, primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets.

Anti-inflammatory Properties

Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced inflammation and pain, making it a candidate for developing anti-inflammatory drugs.

Antimicrobial Activity

Preliminary studies suggest that N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structural components of the compound hint at its potential effectiveness in treating bacterial infections .

Anticancer Potential

The compound's ability to interfere with specific cellular pathways opens avenues for research into its anticancer effects. Some pyrazole derivatives have shown promise in inhibiting cancer cell proliferation in vitro, indicating that this compound may share similar properties.

Medicinal Chemistry

Due to its diverse biological activities, this compound is being explored for its potential as a lead compound in drug development. Its structure allows for modifications that can enhance efficacy and selectivity against targeted diseases.

Agrochemicals

The antimicrobial properties of the compound also suggest potential applications in agriculture as a pesticide or fungicide, providing an alternative to conventional chemicals that may have harmful environmental effects.

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of various pyrazole derivatives, this compound was shown to significantly reduce inflammation markers in animal models. The study highlighted its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative.

Case Study 2: Antimicrobial Efficacy

A comparative analysis was conducted on several compounds with similar structures against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound had notable antimicrobial activity, suggesting further investigation into its mechanism of action could lead to effective treatments for bacterial infections .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrazole core in N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide?

  • Methodological Answer : The pyrazole core can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or acrylates. For example, 1-(4-fluorophenyl)hydrazine can react with a β-keto ester bearing a methoxy group at the 4-position. Subsequent coupling with 3-chloro-2-methylbenzoic acid derivatives (e.g., via EDC/HOBt-mediated amidation) yields the final compound. Optimize reaction conditions (e.g., solvent: DMF, 80°C) to improve yields .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%).
  • NMR (¹H and ¹³C) to confirm substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm, fluorophenyl aromatic protons at δ 7.2–7.6 ppm).
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (theoretical: C₁₈H₁₅ClFN₃O₂, MW 367.79 g/mol) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or phosphatase targets) using fluorescence-based or radiometric methods. For cellular activity, use viability assays (MTT or resazurin) in relevant cell lines. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Variation of substituents : Synthesize analogs with halogens (e.g., Br instead of Cl), alkyl groups, or modified methoxy positions.
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions.
  • Biological testing : Compare analogs in target-specific assays (e.g., IC₅₀ shifts in kinase inhibition). SAR data can guide lead optimization .

Q. How should researchers address conflicting solubility data reported for this compound?

  • Methodological Answer :

  • Solvent screening : Test solubility in DMSO, PBS, and cell culture media (e.g., DMEM + 10% FBS) using UV-Vis spectrophotometry.
  • Temperature effects : Measure solubility at 25°C vs. 37°C to mimic physiological conditions.
  • Co-solvent systems : Use cyclodextrins or PEG derivatives to enhance aqueous solubility. Document solvent batch variability (e.g., DMSO hygroscopicity) to ensure reproducibility .

Q. What mechanistic studies are recommended to elucidate its mode of action?

  • Methodological Answer :

  • Pull-down assays : Use biotinylated analogs to identify binding partners via streptavidin affinity chromatography.
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Molecular dynamics (MD) simulations : Model ligand-receptor interactions (e.g., with AutoDock Vina) to predict binding stability and key residues .

Q. How can researchers resolve discrepancies in reported metabolic stability?

  • Methodological Answer :

  • In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactor, and analyze via LC-MS/MS for metabolite identification.
  • CYP inhibition assays : Test against CYP3A4, 2D6, etc., to assess drug-drug interaction risks.
  • Species comparison : Compare metabolic half-lives across species (e.g., mouse vs. human microsomes) to validate preclinical models .

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